molecular formula C21H24ClFN2O2 B2964194 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide CAS No. 477870-59-0

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide

Cat. No. B2964194
CAS RN: 477870-59-0
M. Wt: 390.88
InChI Key: ZZJOTYVKOBLDMI-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a propenyl group (-CH=CH-CH2-), and a benzyl group (-C6H5-CH2-). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the propenyl group suggests that there could be geometric isomerism in this compound .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an amine . The double bond in the propenyl group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents .

Scientific Research Applications

Molecular Structure and Inhibitor Properties

The molecular structure of related compounds, such as dihydrofolate reductase inhibitors, has been elucidated through X-ray crystallography, showing promise for use in cancer chemotherapy due to their reversible and irreversible inhibition properties (Camerman, Smith, & Camerman, 1978).

Oxidatively Removable Carboxy Protecting Groups

Research into oxidatively removable protecting groups for carboxylic acids has been conducted, with findings that certain phenyl esters, including those with dimethylamino groups, can be efficiently oxidized, offering potential applications in synthetic organic chemistry (Kim & Misco, 1985).

Insecticide Activity

A novel insecticide, flubendiamide, exhibits a unique chemical structure with substituents like dimethylamino and demonstrates strong insecticidal activity, particularly against lepidopterous pests, indicating potential agricultural applications (Tohnishi et al., 2005).

Photophysical Studies

The study of photoheterolysis of haloanilines in the presence of alkenes and the formation of dimethylaminobenzyl derivatives offers insights into photophysical processes and synthetic pathways for novel compounds (Fagnoni, Mella, & Albini, 1999).

properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[3-(dimethylamino)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O2/c1-25(2)14-4-13-24-21(26)12-9-16-7-10-17(11-8-16)27-15-18-19(22)5-3-6-20(18)23/h3,5-12H,4,13-15H2,1-2H3,(H,24,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJOTYVKOBLDMI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide

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